Eutylone hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTAJXOEHCOKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724364 | |

| Record name | Eutylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17764-18-0 | |

| Record name | Eutylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eutylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17764-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FNX1J271X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

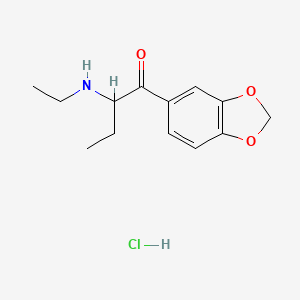

Eutylone hydrochloride chemical structure and properties

An In-depth Technical Guide to Eutylone Hydrochloride: Chemical Structure, Properties, and Analytical Characterization

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of eutylone hydrochloride, a synthetic cathinone that has become increasingly prevalent as a new psychoactive substance (NPS). Designed for researchers, forensic scientists, and drug development professionals, this document synthesizes current knowledge on its chemical identity, physicochemical properties, pharmacology, and the analytical methodologies required for its unambiguous identification and quantification.

Introduction and Emergence

Eutylone, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one, is a phenethylamine class compound and a structural isomer of pentylone.[1][2] While its synthesis was first documented in a 1960s patent by a pharmaceutical company, it has no recognized therapeutic use and has emerged on the illicit drug market as a substitute for substances like MDMA ("Ecstasy" or "Molly").[3][4] Its increasing presence in forensic casework, including post-mortem and driving under the influence of drugs (DUID) investigations, necessitates a thorough understanding of its scientific profile.[5][6] Eutylone is regulated as a Schedule I compound in the United States, reflecting its high potential for abuse and lack of accepted medical use.

Chemical Identity and Structure

The unambiguous identification of a compound begins with its fundamental chemical structure and nomenclature. Eutylone possesses a chiral center at the alpha-carbon of the side chain, meaning it can exist as (S) and (R) enantiomers; however, it is typically encountered as a racemic mixture.[1] The hydrochloride salt is the common form in which this substance is isolated and distributed due to the instability of the freebase form.

The molecular structure of eutylone hydrochloride is foundational to understanding its chemical behavior, spectroscopic signature, and interaction with biological systems.

Caption: Chemical structure and key identifiers of eutylone hydrochloride.

Physicochemical Properties

Understanding the physical and chemical properties of eutylone hydrochloride is critical for developing analytical methods, predicting its behavior in various matrices, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| Appearance | Crystalline solid | |

| Melting Point | 238–239°C | |

| Boiling Point | 374.7 ± 42.0 °C (Predicted) | |

| Solubility | Soluble in water, methanol, ethanol, DMF, and DMSO |

The solubility of the hydrochloride salt in aqueous and organic solvents makes it amenable to analysis by both liquid and gas chromatography.[1] Its stability in biological samples like blood and urine is notably higher than some other synthetic cathinones, an effect attributed to the stabilizing influence of the methylenedioxy group. However, stability studies show degradation is temperature-dependent, with a half-life in blood of 31 days at 20°C but only 4.8 days at 32°C, a critical consideration for forensic sample storage and analysis.

Synthesis Pathways

While no therapeutic use for eutylone is recognized, its synthesis was described in a 1960s patent.[4] Illicit manufacturing of synthetic cathinones like eutylone is typically a facile two-step process.

-

α-Bromination: The synthesis begins with the bromination of a precursor ketone, 1-(1,3-benzodioxol-5-yl)butan-1-one, to form an α-bromoketone intermediate.

-

Nucleophilic Substitution: This intermediate then reacts with an appropriate amine, in this case, N-ethylamine, via nucleophilic substitution to yield the eutylone freebase.

-

Salt Formation: Due to the instability of the freebase, it is subsequently converted to its hydrochloride salt for greater stability and ease of handling.

This straightforward synthesis contributes to its availability on the illicit market.

Pharmacological Profile

Mechanism of Action

Eutylone exerts its psychostimulant effects by interacting with monoamine transporters in the brain. Its pharmacological profile is characterized by a "hybrid" mechanism of action:

-

Uptake Inhibition: It is a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. The potency is significantly higher at DAT.

-

Partial Releasing Activity: It also acts as a weak partial releasing agent at the serotonin transporter (SERT).

This dual action—primarily reuptake inhibition at DAT/NET and some release at SERT—drives its complex stimulant and empathogenic effects, which bear resemblance to controlled substances like MDMA, cocaine, and methamphetamine. Animal studies confirm that eutylone produces significant, dose-dependent increases in locomotor activity, which is an indicator of its abuse potential.[1]

Metabolism

While detailed pharmacokinetic data in humans is limited, the metabolism of eutylone is predicted based on its structural similarity to other synthetic cathinones like pentylone. The primary metabolic pathways include:

-

Phase I Reactions:

-

Reduction of the β-ketone moiety to form hydroxyl metabolites.

-

Demethylenation of the 3',4'-methylenedioxy group to a dihydroxy metabolite, which can then be O-methylated.[1]

-

Oxidation to form hydroxylated metabolites.

-

-

Phase II Reactions: The metabolites from Phase I are subsequently conjugated via glucuronidation and/or sulfation for excretion.[1]

Forensic analysis has identified several eutylone metabolites in authentic human specimens, which can serve as unique biomarkers for confirming consumption.

Analytical Methodologies

The positive identification and quantification of eutylone hydrochloride in both seized materials and biological matrices require robust and validated analytical techniques. A multi-platform approach is often necessary for comprehensive characterization.

Spectroscopic Analysis

Spectroscopic methods provide foundational data on the chemical structure and functional groups present in the molecule.

| Technique | Key Findings & Observations |

| FTIR Spectroscopy | Confirms the presence of key functional groups: • ν(C=O): 1680–1700 cm⁻¹ (ketone stretch) • ν(N-H): 3300–3500 cm⁻¹ (amine stretch) |

| ¹H NMR Spectroscopy | Verifies the integration of protons across the structure: • Ethylamino protons: δ 1.2 ppm (triplet, CH₃), δ 2.8 ppm (quartet, CH₂) • Methylenedioxy protons: δ 5.9 ppm (singlet, OCH₂O) |

Chromatographic and Mass Spectrometric Analysis

For separation and definitive identification, especially in complex matrices, chromatography coupled with mass spectrometry is the gold standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method for the identification of eutylone in seized materials. It provides characteristic fragmentation patterns that can be compared against spectral libraries.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying eutylone in biological fluids like blood and urine. Its high sensitivity and selectivity allow for the detection of low concentrations (ng/mL levels) and minimize matrix interference.

-

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS): Often used for non-targeted screening in forensic toxicology, allowing for the identification of eutylone and its metabolites without the need for specific reference standards for every compound.

Caption: A typical analytical workflow for the identification of eutylone in forensic samples.

Experimental Protocol: Quantification by LC-MS/MS

The following is a representative protocol illustrating the key steps for the quantification of eutylone in a blood matrix. This protocol is a self-validating system, incorporating internal standards and quality controls.

1. Objective: To accurately quantify eutylone concentrations in whole blood samples.

2. Materials:

-

Eutylone analytical reference standard

-

Eutylone-d5 (deuterated internal standard)

-

LC-MS/MS system with electrospray ionization (ESI) source

-

Solid Phase Extraction (SPE) cartridges

-

Calibrators and Quality Control (QC) samples

3. Methodology:

-

Step 1: Sample Preparation

-

Pipette 100 µL of calibrator, QC, or unknown blood sample into a labeled tube.

-

Causality: A small sample volume is used to conserve precious forensic evidence.

-

Add the internal standard (eutylone-d5) to all tubes except for the double blank.

-

Causality: The deuterated internal standard co-elutes with the analyte but is mass-differentiable. It corrects for variability in sample extraction and instrument response, ensuring accuracy.

-

Perform protein precipitation followed by Solid Phase Extraction (SPE) to remove matrix interferences like proteins and lipids.

-

Causality: A clean extract is crucial to prevent ion suppression and protect the mass spectrometer from contamination, ensuring method robustness and longevity.

-

Elute the analyte and internal standard from the SPE cartridge and evaporate to dryness under nitrogen. Reconstitute in the mobile phase.

-

-

Step 2: LC-MS/MS Analysis

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Causality: A C18 column provides the necessary reversed-phase chemistry to retain and separate eutylone from other matrix components based on hydrophobicity.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for eutylone and its internal standard.

-

Example Eutylone Transitions: Q1 (Precursor Ion) -> Q3 (Product Ion 1), Q1 -> Q3 (Product Ion 2)

-

-

Causality: MRM provides exceptional selectivity and sensitivity. Monitoring two transitions, a quantifier and a qualifier, and ensuring their ion ratio is within acceptable limits provides high confidence in the identification, meeting forensic standards.

-

-

Step 3: Data Analysis

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

-

Quantify the eutylone concentration in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Verify that QC samples are within their accepted concentration ranges to validate the analytical run.

-

Causality: The calibration curve establishes the quantitative relationship, while QCs serve as an independent check on the accuracy and precision of the entire analytical process for that specific batch of samples.

-

Toxicology and Forensic Implications

Eutylone is associated with a range of adverse effects typical of potent central nervous system stimulants, including euphoria, anxiety, tachycardia, hypertension, hyperthermia, and in severe cases, seizures and death. Forensic toxicology laboratories have identified eutylone in numerous cases, with blood concentrations varying widely.

-

Postmortem Blood: Concentrations have been reported to range from 1.2 to 11,000 ng/mL, with a mean of approximately 1,020 ng/mL.

-

DUID Blood: In driving under the influence cases, concentrations have ranged from 17 to 3,600 ng/mL, with a mean around 942 ng/mL.

The wide range of concentrations highlights variable individual responses and the potential for co-ingestion of other substances, complicating the interpretation of its role in contributing to death or impairment.

Conclusion

Eutylone hydrochloride represents a significant challenge for public health and forensic science. Its simple synthesis, potent stimulant effects, and emergence as a replacement for other controlled synthetic cathinones have led to its widespread distribution. A thorough understanding of its chemical structure, physicochemical properties, and pharmacology is essential for the scientific community. The application of robust, validated analytical methods, particularly chromatography coupled with mass spectrometry, is critical for its accurate identification and quantification in forensic casework. This technical guide provides the foundational knowledge required for researchers and scientists to effectively address the challenges posed by eutylone and other emerging psychoactive substances.

References

-

World Health Organization. (2021). Critical Review Report: EUTYLONE. [Link]

-

Safrole. (n.d.). Eutylone: Chemistry and Stimulant Properties of a Designer Drug. [Link]

-

Drug Enforcement Administration. (n.d.). 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone). [Link]

Sources

The Pharmacological Profile of Eutylone Hydrochloride: An In-depth Technical Guide

Abstract

Eutylone hydrochloride (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one), a synthetic cathinone, has emerged as a prominent psychoactive substance globally. This technical guide provides a comprehensive overview of the pharmacological profile of eutylone for researchers, scientists, and drug development professionals. We delve into its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by detailed experimental protocols and data. This document is intended to serve as a foundational resource for the scientific investigation of eutylone and related compounds.

Introduction

Eutylone is a designer drug of the phenethylamine class, structurally and pharmacologically similar to scheduled substances like MDMA, methylone, and pentylone.[1] Initially synthesized in the 1960s, its prevalence in recreational drug markets has surged, often being sold as or mistaken for MDMA ("Ecstasy" or "Molly").[2][3] This misrepresentation poses significant public health risks due to differences in potency and duration of effects. A thorough understanding of eutylone's pharmacological properties is crucial for forensic identification, clinical management of intoxications, and the development of potential therapeutic interventions for substance use disorders.

This guide will provide an in-depth exploration of the scientific data available on eutylone hydrochloride, with a focus on its interactions with the central nervous system. We will present detailed methodologies for key in vitro and in vivo assays, enabling researchers to conduct further investigations into this compound.

Physicochemical Properties

Eutylone hydrochloride is typically encountered as a crystalline solid.[4] Its chemical structure features a substituted cathinone core with a methylenedioxy ring, a β-ketone group, and an ethylamino group.

| Property | Value | Source |

| Chemical Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one hydrochloride | [1] |

| Molecular Formula | C₁₃H₁₇NO₃ · HCl | [1] |

| Molar Mass | 271.74 g/mol | [4] |

| CAS Number | 17764-18-0 | [5] |

Pharmacodynamics: Mechanism of Action

Eutylone's primary mechanism of action involves the modulation of monoamine neurotransmitter systems in the brain. It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), thereby inhibiting the reuptake of dopamine, norepinephrine, and serotonin, respectively.[1] This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in its stimulant and psychoactive effects.

Monoamine Transporter Interactions

In vitro studies have characterized eutylone's affinity and potency at the monoamine transporters. It exhibits a higher affinity for the dopamine transporter compared to the norepinephrine and serotonin transporters.[3]

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki) and Uptake Inhibition (IC50) of Eutylone

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| Dopamine Transporter (DAT) | 640 | 281 |

| Norepinephrine Transporter (NET) | 1,870 | 1,880 |

| Serotonin Transporter (SERT) | 8,500 | 640 |

| Data compiled from a critical review report on eutylone.[3] |

The data indicates that eutylone is a more potent inhibitor of dopamine and serotonin uptake than norepinephrine uptake. Furthermore, studies suggest that eutylone acts as a hybrid transporter compound, functioning as an uptake inhibitor at DAT and NET, while also exhibiting substrate activity (i.e., promoting release) at SERT.[6][7]

Caption: Proposed metabolic pathways of eutylone.

Analytical Methodology

The detection and quantification of eutylone in biological and seized materials are critical for forensic and clinical purposes. Various analytical techniques have been employed for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis of seized drug samples. Derivatization may be required to improve the chromatographic properties of eutylone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of eutylone and its metabolites in biological matrices such as blood and urine. [3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

In Vitro Monoamine Transporter Uptake Assay

Objective: To determine the inhibitory potency (IC50) of eutylone on the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Materials:

-

HEK-293 cells stably expressing human DAT, NET, or SERT

-

[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

-

Eutylone hydrochloride

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Culture the transfected HEK-293 cells to confluency in appropriate cell culture plates.

-

On the day of the assay, wash the cells with assay buffer.

-

Prepare serial dilutions of eutylone hydrochloride in assay buffer.

-

Pre-incubate the cells with varying concentrations of eutylone or vehicle for 10-15 minutes at room temperature.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration near its Km value.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each eutylone concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Locomotor Activity Assessment

Objective: To evaluate the stimulant effects of eutylone on spontaneous locomotor activity in mice.

Materials:

-

Male Swiss-Webster mice

-

Eutylone hydrochloride

-

Saline (vehicle)

-

Locomotor activity chambers equipped with infrared beams

-

Data acquisition software

Procedure:

-

Habituate the mice to the testing room and handling for at least 3-4 days prior to the experiment.

-

On the test day, allow the mice to acclimate to the locomotor activity chambers for 30-60 minutes.

-

Administer eutylone hydrochloride or saline via the desired route (e.g., intraperitoneal or subcutaneous injection).

-

Immediately place the mice back into the activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) in 5- or 10-minute intervals for a total of 60-120 minutes.

-

Analyze the data to determine the dose-dependent and time-course effects of eutylone on locomotor activity. Calculate the ED50 value from the dose-response curve.

Caption: Experimental workflow for locomotor activity assessment.

Conclusion

Eutylone hydrochloride is a potent synthetic cathinone with significant stimulant properties mediated by its interaction with monoamine transporters. Its increasing prevalence and potential for harm underscore the need for continued research into its pharmacology and toxicology. The experimental protocols provided in this guide offer a framework for researchers to further investigate the complex effects of eutylone and other novel psychoactive substances. A deeper understanding of these compounds is essential for informing public health policies, clinical practices, and the development of effective harm reduction strategies.

References

-

Unedited- Advance copy Critical Review Report: EUTYLONE. (2021, October 11). Link

-

Glatfelter, E. J., et al. (2021). Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation. ACS Chemical Neuroscience, 12(7), 1170-1177. Link

-

Eutylone: mechanism of action, clinical applications and toxicity. (2023, December 4). ChemicalBook. Link

-

Glatfelter, E. J., et al. (2021). Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation. ACS Chemical Neuroscience. Link

-

What is Eutylone? Understanding the Dangerous Designer Drug. (2023, August 24). Healthy Life Recovery. Link

-

Tabor, M. G., et al. (2023). Effects of Serial Polydrug Use on the Rewarding and Aversive Effects of the Novel Synthetic Cathinone Eutylone. MDPI. Link

-

Yeh, Y. L., & Wang, S. M. (2022). Quantitative determination and metabolic profiling of synthetic cathinone eutylone in vitro and in urine samples by liquid chromatography tandem quadrupole time-of-flight mass spectrometry. Drug testing and analysis, 14(7), 1325–1337. Link

-

Gladden, R. M., et al. (2022). Notes From the Field: Overdose Deaths Involving Eutylone (Psychoactive Bath Salts) — United States, 2020. MMWR. Morbidity and mortality weekly report, 71(32), 1032–1034. Link

-

In vitro metabolism and metabolite identification of eutylone using rat liver microsomes. (2025, August 4). ResearchGate. Link

-

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone). (n.d.). Drug Enforcement Administration. Link

-

Pelletier, R., et al. (2023). Identification, synthesis and quantification of eutylone consumption markers in a chemsex context. Archives of toxicology, 97(12), 3323–3334. Link

-

Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (n.d.). United Nations Office on Drugs and Crime. Link

-

Eutylone (hydrochloride) Safety Data Sheet. (2025, November 11). Cayman Chemical. Link

Sources

- 1. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. unodc.org [unodc.org]

- 4. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Identification, synthesis and quantification of eutylone consumption markers in a chemsex context - PubMed [pubmed.ncbi.nlm.nih.gov]

Eutylone Hydrochloride: A Mechanistic Deep Dive into its Atypical Interaction with Monoamine Transporters

An In-Depth Technical Guide:

Executive Summary

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one), a synthetic cathinone derivative, has emerged as a prominent new psychoactive substance (NPS) presenting a significant public health challenge.[1] Its complex psychostimulant effects are rooted in a unique and atypical interaction with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This guide provides a detailed technical analysis of eutylone hydrochloride's mechanism of action, moving beyond simple classification to explore the causality behind its pharmacological profile. We synthesize data from in vitro transporter assays in both human embryonic kidney (HEK) cells and rat brain synaptosomes to characterize eutylone as a hybrid-acting compound. It functions as a potent reuptake inhibitor at DAT and NET but as a substrate and partial releaser at SERT.[2][3][4] This dual action underpins its distinct stimulant properties and potential for abuse. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of eutylone's neurochemical footprint.

Introduction: The Rise of a Novel Psychostimulant

The landscape of psychoactive substances is continually evolving, with synthetic cathinones representing a major and dynamic class of NPS.[1] Eutylone, a methylone analog, is characterized by the substitution of ethyl groups at both the α-carbon and the amine position.[5] While initially explored in pharmacological research decades ago, it has no recognized therapeutic use and has become prevalent in recreational drug markets since 2019.[6] The clinical manifestations of eutylone intoxication include severe adverse effects such as tachycardia, hypertension, hyperthermia, and delirium, with a growing number of overdose deaths reported.[6][7]

Understanding the molecular mechanism of any psychoactive compound is paramount to predicting its abuse liability, public health risk, and potential for therapeutic intervention. The primary targets for psychostimulants like eutylone are the monoamine transporters (MATs).[8] These integral membrane proteins—DAT, NET, and SERT—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[8] Compounds interacting with MATs typically fall into two categories: inhibitors (which block the transporter, increasing extracellular neurotransmitter levels) or substrates/releasers (which are transported into the neuron and induce reverse transport, or efflux, of the neurotransmitter). Eutylone does not fit neatly into one category, exhibiting a hybrid mechanism that this guide will dissect in detail.

Core Mechanism of Action: A Tale of Two Transporter Interactions

The defining characteristic of eutylone is its differential activity across the monoamine transporters. It functions as a classic reuptake inhibitor at catecholamine transporters (DAT and NET) while simultaneously acting as a serotonin-releasing agent (at SERT).[1][9] This profile distinguishes it from prototypical stimulants like cocaine (a non-selective inhibitor) and amphetamine (a potent releaser at all three MATs).

Dopamine (DAT) and Norepinephrine (NET) Transporters: An Inhibitor Profile

In vitro studies using both rat brain synaptosomes and HEK cells expressing human transporters consistently demonstrate that eutylone potently inhibits the uptake of dopamine and norepinephrine.[1][6] The primary action at these sites is competitive blockade. Eutylone binds to the transporter protein but is not effectively translocated into the presynaptic terminal.[1] This occupancy prevents the reuptake of endogenous dopamine and norepinephrine, leading to their accumulation in the synaptic cleft and subsequent enhancement of dopaminergic and noradrenergic signaling.

Crucially, eutylone does not act as a substrate or releaser at DAT and NET.[1] This is a key finding with significant structure-activity relationship (SAR) implications. For synthetic cathinones, increasing the size of the α-carbon substituent (in eutylone's case, an ethyl group) tends to convert the molecule from a substrate-releaser to a pure uptake inhibitor at DAT and NET.[1] This mechanistic nuance is critical, as inhibitor-type stimulants often exhibit different pharmacological and toxicological profiles compared to releaser-type stimulants.

Serotonin Transporter (SERT): A Substrate/Partial Releaser Profile

In stark contrast to its effects on DAT and NET, eutylone demonstrates significant substrate activity at SERT.[6] While it does inhibit serotonin reuptake, its more defining characteristic is its ability to induce transporter-mediated serotonin efflux.[1][5] Assays show that eutylone stimulates a partial release of serotonin, reaching approximately 50% of the maximal response elicited by potent releasing agents.[1][2] This indicates that eutylone is recognized by SERT, transported into the serotonergic neuron, and triggers a conformational change in the transporter that results in the reverse transport of serotonin into the synapse.[9]

This "hybrid" activity—uptake inhibition at DAT/NET and substrate release at SERT—is shared with its structural isomer pentylone.[1][9] This mixed neurochemical profile likely contributes to the complex psychostimulant effects reported by users, combining the reinforcing dopaminergic activity with serotonergic modulation.[10]

Quantitative Pharmacological Profile

The potency and selectivity of eutylone at each monoamine transporter have been quantified through radioligand binding and neurotransmitter uptake inhibition assays. The data consistently show a preference for the dopamine transporter.

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Data Source |

| Binding Affinity (Kᵢ, nM) | 640 ± 71 | 8,500 ± 2500 | 1,870 ± 550 | HEK Cells[6] |

| Uptake Inhibition (IC₅₀, nM) | 281 ± 80 | 640 ± 160 | 700 ± 100 | HEK Cells[6] |

| Uptake Inhibition (IC₅₀, nM) | ~120 | ~800 | ~1200 | Rat Synaptosomes[1][2][5] |

Note: Discrepancies in absolute values between HEK cell and synaptosome preparations are common and reflect differences in experimental systems (e.g., species, expression levels). However, the rank order of potency (DAT > SERT ≥ NET) is generally consistent.

The data clearly establish that eutylone's most potent action is the inhibition of dopamine uptake, with an IC₅₀ value of approximately 120-280 nM.[1][6] Its potency at SERT and NET is roughly 3- to 10-fold lower.[1][6] This dopaminergic preference is a strong indicator of its potential for abuse and reinforcing effects.[11]

In-Depth Methodologies & Experimental Validation

The characterization of eutylone's mechanism relies on a set of validated in vitro assays. The choice of these specific methodologies is critical for building a complete and trustworthy pharmacological picture. Using both binding and functional assays (uptake/release) is essential to distinguish between simple occupancy (binding) and functional consequence (inhibition or release).

Experimental Workflow: Monoamine Transporter Interaction

The logical flow for characterizing a compound like eutylone involves a tiered approach, starting with binding affinity and moving to functional assays to determine the mode of action.

Caption: Tiered experimental workflow for characterizing eutylone's transporter activity.

Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay

This protocol describes a self-validating system to determine the IC₅₀ values of eutylone at DAT, SERT, and NET using rat brain tissue.

1. Preparation of Synaptosomes:

-

Euthanize male Sprague-Dawley rats in accordance with institutional animal care guidelines.

-

Rapidly dissect brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

-

Resuspend the P2 pellet in a Krebs-phosphate buffer containing pargyline (to inhibit monoamine oxidase) and ascorbic acid (to prevent oxidation).

2. Uptake Inhibition Assay:

-

Aliquot the synaptosomal suspension into assay tubes.

-

Add increasing concentrations of eutylone hydrochloride (or vehicle control) and pre-incubate for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter: [³H]dopamine for DAT, [³H]serotonin (5-HT) for SERT, or [³H]norepinephrine for NET.

-

Rationale: Using a low concentration of the [³H]substrate ensures the assay is sensitive to competitive inhibition.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This quickly separates the synaptosomes (containing internalized radioactivity) from the buffer.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radiolabel.

-

Self-Validation Control: A parallel set of tubes is incubated at 0-4°C to determine non-specific uptake/binding, which is subtracted from all other values.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

3. Data Analysis:

-

Convert raw counts per minute (CPM) to percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of eutylone.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value (the concentration of eutylone that inhibits 50% of specific uptake).

Protocol: Neurotransmitter Release (Efflux) Assay

This assay determines if eutylone acts as a substrate (releaser).

1. Synaptosome Preparation and Loading:

-

Prepare synaptosomes as described in section 4.2.

-

Pre-load the synaptosomes with the relevant [³H]neurotransmitter by incubating them with the radiolabel for 30 minutes at 37°C.

-

After loading, wash the synaptosomes via centrifugation and resuspension multiple times in fresh buffer to remove external radioactivity.

2. Release Assay:

-

Aliquot the pre-loaded synaptosomes onto a filter plate or into a superfusion chamber system.

-

Establish a baseline of spontaneous efflux by collecting several fractions of buffer over time.

-

Add eutylone hydrochloride (or a known releasing agent like d-amphetamine as a positive control) to the synaptosomes.

-

Continue to collect fractions of the buffer over time.

-

At the end of the experiment, lyse the synaptosomes on the filter with a detergent or strong acid to release all remaining radioactivity. This value represents the total amount of [³H]neurotransmitter loaded.

3. Data Analysis:

-

Quantify the radioactivity in each collected fraction and the final lysate.

-

Express the radioactivity in each fraction as a percentage of the total radioactivity present at the start of that collection period.

-

A significant increase in the rate of efflux above baseline following the addition of eutylone indicates that it is a substrate/releaser. The magnitude of this release is compared to the positive control.

Caption: Workflow for a neurotransmitter release (efflux) assay.

Conclusion and Future Directions

Eutylone hydrochloride's mechanism of action on monoamine transporters is a compelling example of pharmacological complexity among new psychoactive substances. Its characterization as a DAT/NET reuptake inhibitor and a SERT partial substrate/releaser provides a clear neurochemical basis for its observed psychostimulant effects.[1][4][5] The potent inhibition at DAT is the primary driver of its abuse potential, while the serotonergic activity likely modulates this effect, contributing to its overall psychological profile.[1][6]

For drug development professionals, the structure-activity relationships of synthetic cathinones, highlighted by eutylone's inhibitor profile at DAT/NET, provide valuable insights into designing compounds with specific transporter selectivities.[1] For researchers and public health officials, this detailed mechanistic understanding is crucial for anticipating the toxicological risks associated with eutylone and other emerging "hybrid" stimulants. Future research should focus on the downstream signaling consequences of this mixed-action profile and investigate how chronic exposure alters transporter function and neuronal circuitry.

References

-

Title: Unedited- Advance copy Critical Review Report: EUTYLONE Source: World Health Organization (WHO) URL: [Link]

-

Title: Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PMC Source: ACS Chemical Neuroscience (via PubMed Central) URL: [Link]

-

Title: Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PubMed Source: PubMed URL: [Link]

-

Title: (PDF) Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation Source: ResearchGate URL: [Link]

-

Title: Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation Source: ACS Chemical Neuroscience URL: [Link]

-

Title: Effects of eutylone and related synthetic cathinones on efflux (i.e., release) of [3H]MPP+ from DAT and NET or [3H]5-HT from SERT in rat brain synaptosomes. Source: ResearchGate URL: [Link]

-

Title: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone) Source: U.S. Drug Enforcement Administration (DEA) URL: [Link]

-

Title: Notes From the Field: Overdose Deaths Involving Eutylone (Psychoactive Bath Salts) — United States, 2020 Source: PubMed Central URL: [Link]

-

Title: Eutylone Intoxications—An Emerging Synthetic Stimulant in Forensic Investigations Source: ResearchGate URL: [Link]

-

Title: Central binding site of (a) DAT with docking poses of 4-MEC (cyan) and... Source: ResearchGate URL: [Link]

-

Title: Monoamine transporter - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eutylone: mechanism of action, clinical applications and toxicity_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdn.who.int [cdn.who.int]

- 7. Notes From the Field: Overdose Deaths Involving Eutylone (Psychoactive Bath Salts) — United States, 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 11. researchgate.net [researchgate.net]

The In Vitro Profile of Eutylone Hydrochloride at Monoamine Transporters: A Technical Guide for Researchers

Introduction: Unveiling the Pharmacological Identity of a Novel Psychoactive Substance

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one), a synthetic cathinone of the phenethylamine class, has emerged as a prominent new psychoactive substance (NPS) in global recreational drug markets.[1][2] Its chemical architecture bears a resemblance to controlled substances like MDMA, methylone, and pentylone, suggesting a pharmacological interaction with the central nervous system's monoamine systems.[3][4] This guide provides an in-depth technical analysis of the in vitro effects of eutylone hydrochloride on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding these fundamental interactions is critical for the scientific and drug development communities to predict its potential for abuse, its psychoactive effects, and its overall toxicological profile.

This document will detail the methodologies for characterizing eutylone's activity at these key transporters, present a synthesis of the current data on its binding affinity and functional potency, and interpret these findings within the broader context of psychostimulant pharmacology.

Core Mechanism of Action: A Hybrid Interaction with Monoamine Transporters

The primary mechanism of action for many psychostimulants involves the disruption of normal monoamine neurotransmitter reuptake. DAT, NET, and SERT are transmembrane proteins responsible for clearing dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft, thereby terminating their signaling. Eutylone has been characterized as a hybrid transporter compound, exhibiting distinct actions across the monoamine transporters.[5][6] It primarily functions as a reuptake inhibitor at DAT and NET, while displaying substrate activity and acting as a partial releaser at SERT.[1][2][5] This dual nature of reuptake inhibition and neurotransmitter release contributes to its complex psychostimulant effects.

Methodologies for In Vitro Transporter Characterization

To elucidate the in vitro effects of eutylone, two primary types of assays are employed: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to measure functional potency (IC50).

Experimental Protocol 1: Radioligand Binding Assays

These assays quantify the affinity of a test compound (eutylone) for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

-

Preparation of Transporter-Expressing Cells: Human Embryonic Kidney (HEK-293) cells are transfected with cDNA encoding for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

-

Membrane Preparation: The transfected cells are cultured and then harvested. Cell membranes are prepared through a process of homogenization and centrifugation to isolate the fraction containing the transporters.

-

Assay Incubation: Cell membranes are incubated in the presence of a specific radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of eutylone hydrochloride.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of eutylone that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

-

HEK-293 Cells: These cells are a standard and reliable system for expressing recombinant proteins, ensuring a high and consistent level of the target transporter for accurate binding measurements.

-

[¹²⁵I]RTI-55: This radioligand is a high-affinity ligand for monoamine transporters, making it suitable for competition binding assays.

-

Cheng-Prusoff Equation: This calculation is essential to convert the experimentally determined IC50 value to a true equilibrium dissociation constant (Ki), which is independent of the radioligand concentration used in the assay.

Experimental Protocol 2: Neurotransmitter Uptake Inhibition Assays

These assays measure the functional ability of a compound to block the transport of neurotransmitters into cells.

Step-by-Step Methodology:

-

Cell Culture: HEK-293 cells expressing hDAT, hNET, or hSERT, or alternatively, synaptosomes prepared from rat brain tissue, are used.

-

Pre-incubation with Inhibitor: The cells or synaptosomes are pre-incubated with various concentrations of eutylone hydrochloride.

-

Initiation of Uptake: The uptake of a specific radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is initiated.

-

Termination of Uptake: After a short incubation period, the uptake process is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification of Uptake: The amount of radiolabeled neurotransmitter taken up by the cells is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of eutylone that produces 50% inhibition of neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the dose-response curves.

Causality Behind Experimental Choices:

-

Synaptosomes: Using synaptosomes from rat brain provides a more physiologically relevant model as the transporters are in their native lipid environment.[2]

-

Radiolabeled Neurotransmitters: The use of [³H]-labeled neurotransmitters allows for sensitive and specific measurement of their transport into the cell.

-

Short Incubation Time: A brief incubation period ensures that the initial rate of uptake is measured, providing a more accurate assessment of the inhibitor's potency.

Quantitative Data Summary: Eutylone's Potency at DAT, NET, and SERT

The following table summarizes the reported in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of eutylone at the human and rat monoamine transporters.

| Transporter | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |

| DAT | Uptake Inhibition | Rat | ~120 | - | [2] |

| Binding Affinity | Human | - | 640 | [3] | |

| Uptake Inhibition | Human | 281 | - | [3] | |

| NET | Uptake Inhibition | Rat | ~1280 | - | [7] |

| Binding Affinity | Human | - | 1,870 | [3] | |

| Uptake Inhibition | Human | 640 | - | [3] | |

| SERT | Uptake Inhibition | Rat | ~690 | - | [7] |

| Binding Affinity | Human | - | 8,500 | [3] | |

| Uptake Inhibition | Human | 8,800 | - | [3] |

Key Insights from the Data:

-

Eutylone demonstrates the highest potency for the dopamine transporter (DAT), followed by the norepinephrine transporter (NET), and then the serotonin transporter (SERT).[3]

-

Specifically, in studies using rat brain synaptosomes, the effect of eutylone at DAT was approximately 10-fold more potent than at NET.[1][2]

-

While eutylone acts as a reuptake inhibitor at all three transporters, its potency at SERT is significantly lower compared to DAT and NET.[3]

Visualizing the Experimental Workflow and Signaling Pathways

Diagram 1: Experimental Workflow for In Vitro Transporter Assays

Caption: Workflow for determining eutylone's binding affinity and uptake inhibition.

Diagram 2: Eutylone's Interaction with Monoamine Transporters

Caption: Eutylone's differential effects on DAT, NET, and SERT.

Discussion and Interpretation

The in vitro data consistently demonstrate that eutylone is a potent inhibitor of dopamine and norepinephrine uptake.[8] Its high affinity for DAT is in line with the pharmacological action of cocaine and other psychostimulants, suggesting a high potential for abuse.[5] The inhibition of DAT and NET leads to increased extracellular concentrations of dopamine and norepinephrine, which are believed to mediate the stimulant-related psychological and somatic effects observed with synthetic cathinone use.

Interestingly, eutylone's interaction with SERT is more complex. While it does inhibit serotonin reuptake, its potency is considerably lower than for DAT and NET.[3] Furthermore, studies have shown that eutylone and its isomer pentylone exhibit weak partial releasing actions at SERT, achieving up to 50% of the maximal response.[1][2] This substrate activity at SERT is akin to the mechanism of MDMA, which may contribute to the empathogenic effects reported by users.[5] This hybrid activity—reuptake inhibition at DAT/NET and substrate-like effects at SERT—positions eutylone as a pharmacologically complex substance with a unique profile compared to classic stimulants.

Conclusion

Eutylone hydrochloride is a potent monoamine transporter ligand with a clear preference for the dopamine transporter. Its in vitro profile is characterized by the potent inhibition of dopamine and norepinephrine reuptake, coupled with a weaker inhibition of serotonin reuptake and partial serotonin-releasing activity. This technical guide provides researchers and drug development professionals with a foundational understanding of eutylone's in vitro pharmacology. These data are crucial for informing forensic investigations, clinical toxicology, and the development of strategies to address the public health challenges posed by the proliferation of new psychoactive substances. The detailed methodologies and summarized data herein serve as a valuable resource for further research into the structure-activity relationships of synthetic cathinones and their impact on human health.

References

-

Critical Review Report: EUTYLONE. (2021). World Health Organization. [Link]

-

Glatfelter, G. C., et al. (2021). Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation. ACS Chemical Neuroscience, 12(7), 1170–1177. [Link]

-

Glatfelter, G. C., et al. (2021). Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation. PMC. [Link]

-

Riggs, M. A., et al. (2023). Effects of Serial Polydrug Use on the Rewarding and Aversive Effects of the Novel Synthetic Cathinone Eutylone. MDPI. [Link]

-

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone). (n.d.). Drug Enforcement Administration. [Link]

-

Eutylone. (n.d.). Wikipedia. [Link]

Sources

- 1. Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Serial Polydrug Use on the Rewarding and Aversive Effects of the Novel Synthetic Cathinone Eutylone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eutylone - Wikipedia [en.wikipedia.org]

- 8. Eutylone: mechanism of action, clinical applications and toxicity_Chemicalbook [chemicalbook.com]

A Neurochemical Profile of Eutylone: A Technical Guide on its Monoaminergic Effects

Executive Summary

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one or bk-EBDB) is a synthetic cathinone that has emerged as a significant new psychoactive substance (NPS). Structurally analogous to controlled substances like MDMA and pentylone, it is often deceptively sold as "Ecstasy" or "Molly," posing considerable public health risks.[1][2] This technical guide provides an in-depth analysis of the neurochemical properties of eutylone, intended for researchers, scientists, and drug development professionals. We will dissect its core mechanism of action, focusing on its complex interactions with monoamine transporters, detail the experimental methodologies used for its characterization, and explore its metabolic fate. The central finding is that eutylone functions as a hybrid monoamine transporter ligand, acting as a potent reuptake inhibitor at dopamine and norepinephrine transporters while simultaneously serving as a weak partial substrate, or releaser, at the serotonin transporter.[2][3] This unique pharmacological profile underpins its potent psychostimulant effects and significant abuse liability.

Introduction

Chemical Identity and Pharmacological Classification

Eutylone, scientifically known as β-Keto-ethylbenzodioxolylbutanamine, is a member of the synthetic cathinone family.[4] These substances are beta-ketone analogues of amphetamines, deriving their name from the naturally occurring alkaloid in the khat plant.[4] Eutylone's molecular structure closely resembles that of well-characterized psychoactive compounds such as MDMA, methylone, and its structural isomer, pentylone. This structural similarity correctly predicts its function as a central nervous system stimulant, with its primary psychoactive effects arising from the modulation of dopaminergic, serotonergic, and noradrenergic neurotransmission.[4]

Emergence and Toxicological Significance

First synthesized in the 1960s but without recognized medical use, eutylone emerged on recreational drug markets in the late 2010s.[1][4] Its rise was particularly noted following the scheduling of its predecessor, N-ethylpentylone. Forensic investigations have since identified eutylone in numerous postmortem and driving-under-the-influence cases, often at significant concentrations.[1][5] The substance is typically sold as crystals, capsules, or tablets, and users may be unaware they are consuming it, believing they have purchased MDMA.[1] This deception is particularly dangerous, as the pharmacological profile, potency, and duration of effects differ, leading to a high risk of overdose. Reported adverse effects are consistent with sympathomimetic toxicity, including agitation, hypertension, tachycardia, hyperthermia, and, in severe cases, seizures and death.[1]

Core Mechanism of Action: Interaction with Monoamine Transporters

The neurochemical effects of eutylone are mediated by its interaction with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are critical for terminating synaptic signaling by clearing neurotransmitters from the synaptic cleft. Eutylone disrupts this process, leading to elevated extracellular neurotransmitter concentrations.

A Hybrid Transporter Ligand

A crucial aspect of eutylone's pharmacology is its dual mechanism of action. In vitro studies have demonstrated that it functions as a reuptake inhibitor at DAT and NET, physically blocking the transporter to prevent neurotransmitter re-entry.[2][3] In contrast, at SERT, it acts as a substrate , meaning it is transported into the presynaptic terminal, which triggers transporter-mediated efflux, or release, of serotonin.[3][6] This "hybrid" activity—inhibition at DAT/NET and release at SERT—is shared with its isomer pentylone and distinguishes it from classic stimulants like cocaine (a pure inhibitor) or amphetamine (a primary releaser).[3] However, its releasing action at SERT is described as weak and partial, achieving only about 50% of the maximal response compared to potent releasing agents.[2][3]

Quantitative Analysis of Transporter Interactions

The affinity and potency of eutylone at each monoamine transporter have been quantified using in vitro assays, which are fundamental to understanding its overall effect. Radioligand binding assays determine the drug's affinity (Ki) for the transporter, while neurotransmitter uptake assays measure its functional potency (IC50) in inhibiting the transporter's action.

Studies using human embryonic kidney (HEK) cells expressing the human monoamine transporters have established a clear potency rank order.[1] Eutylone displays the highest affinity and inhibitory potency at the dopamine transporter (DAT).[1][3]

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |

| Dopamine (hDAT) | 640 | 281 |

| Norepinephrine (hNET) | 1,870 | 8,800 |

| Serotonin (hSERT) | 8,500 | 640 |

| Data synthesized from the WHO Critical Review Report on Eutylone.[1] |

These data causally explain the primary psychostimulant effects of eutylone. The potent inhibition of DAT (IC50 = 281 nM) leads to a significant increase in synaptic dopamine, which is strongly correlated with the drug's reinforcing properties, abuse potential, and locomotor stimulation.[3] The concurrent, though less potent, inhibition of SERT (IC50 = 640 nM) and weak SERT-mediated release contribute to its reported euphoric and social-disinhibition effects, though to a lesser extent than classic empathogens like MDMA.[1][3]

Experimental Methodologies for Characterization

The understanding of eutylone's neurochemical profile is built upon a foundation of validated in vitro and in vivo experimental protocols. The choice of each methodology is driven by the need to connect molecular interactions to physiological and behavioral outcomes.

In Vitro Assays: Determining Molecular Targets

In vitro experiments are essential for isolating and quantifying the direct interaction between a drug and its molecular targets, free from the complexities of a whole biological system.

This protocol is a self-validating system to determine the functional potency (IC50) of a compound as a transporter inhibitor. The causality is direct: if the compound inhibits the transporter, the uptake of a radiolabeled substrate will decrease in a dose-dependent manner.

-

Preparation of Synaptosomes:

-

Euthanize Sprague-Dawley rats via CO₂ narcosis and rapidly dissect brain regions rich in specific transporters (e.g., striatum for DAT, hippocampus for SERT).[6]

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (resealed nerve terminals). Resuspend the pellet in a physiological buffer.

-

-

Uptake Inhibition Assay:

-

Aliquot the synaptosomal preparation into a 96-well plate.

-

Add increasing concentrations of eutylone (or a reference compound like cocaine) to the wells. A vehicle control (buffer only) is run in parallel to establish 100% uptake activity.

-

Pre-incubate for 10-15 minutes at 37°C to allow the drug to bind.

-

Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction rapidly by vacuum filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

-

Data Analysis:

-

Measure the radioactivity trapped on the filters (representing neurotransmitter taken up by synaptosomes) using a scintillation counter.

-

Calculate the percentage of uptake inhibition for each eutylone concentration relative to the vehicle control.

-

Plot the data on a semi-logarithmic graph and perform a nonlinear regression to determine the IC50 value—the concentration of eutylone that inhibits 50% of neurotransmitter uptake.

-

In Vivo Studies: Linking Neurochemistry to Behavior

In vivo animal models are critical for assessing how the molecular actions of eutylone translate into complex behavioral effects, providing insights into its abuse potential and stimulant properties.

This protocol measures the stimulant properties of a drug. The underlying causality is that DAT inhibition by eutylone increases dopamine in motor-related brain circuits (like the nucleus accumbens), leading to hyperlocomotion.

-

Animal Acclimation:

-

House male Swiss-Webster mice in a controlled environment (12:12 light/dark cycle, stable temperature) with ad libitum access to food and water.[1]

-

Handle the mice for several days prior to testing to reduce stress.

-

-

Habituation:

-

On the test day, place each mouse individually into an open-field activity chamber equipped with infrared photobeams to track movement.

-

Allow the mice to habituate to the chamber for 30-60 minutes until their exploratory activity stabilizes.

-

-

Drug Administration:

-

Data Collection:

-

Immediately return the mouse to the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) continuously for 1-2 hours.

-

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

-

Calculate the total distance traveled for each dose group and compare it to the vehicle control group using statistical analysis (e.g., ANOVA) to determine if there is a significant dose-dependent increase in locomotion.

-

Calculate the ED50 value, the dose that produces 50% of the maximal stimulant effect.

-

Animal studies show eutylone produces a robust, dose-dependent stimulation of locomotor activity, with a higher potency and efficacy than its isomers pentylone and dibutylone.[1][3] Furthermore, drug discrimination studies in rats have shown that eutylone fully substitutes for the discriminative stimulus effects of methamphetamine, indicating that it produces similar subjective effects and has a high potential for abuse.[1]

Metabolic Pathways and Bioanalytical Detection

Understanding how the body metabolizes eutylone is critical for forensic toxicology and for assessing whether its metabolites contribute to its psychoactive or toxic effects.

In Vitro Metabolism

The primary metabolic pathways of eutylone have been elucidated using in vitro models, primarily pooled human liver microsomes (pHLMs), which contain a high concentration of cytochrome P450 enzymes responsible for Phase I metabolism.[5]

Key metabolic transformations identified include:

-

β-Ketone Reduction: Reduction of the ketone group to a hydroxyl group.[7]

-

N-dealkylation: Removal of the ethyl group from the nitrogen atom.[7]

-

Demethylenation: Opening of the methylenedioxy ring to form a dihydroxy (catechol) metabolite.[4][7]

-

O-methylation: Subsequent methylation of one of the hydroxyl groups of the catechol metabolite.[4][7]

-

Aliphatic Hydroxylation: Addition of a hydroxyl group to the butyl chain.[7]

These Phase I metabolites are then expected to undergo Phase II conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.[1]

Biomarker Identification for Forensic Analysis

The identification of unique metabolites is crucial for developing robust forensic testing methods. Analysis of authentic urine and blood samples from forensic cases has confirmed the presence of metabolites identified in in vitro studies.[1][5] Research has proposed that the β-ketone reduced metabolite and the demethylenated-O-methylated metabolite are among the most suitable biomarkers for confirming eutylone consumption, as they may have a longer detection window than the parent compound.[7] The analytical confirmation and quantification of eutylone and its metabolites in biological matrices are typically performed using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-QTOF-MS).[1][7][8]

Synthesis and Conclusion

The neurochemical profile of eutylone defines it as a potent central nervous system stimulant with a significant risk for abuse and toxicity. Its primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake, with a clear preference for the dopamine transporter. This action is supplemented by a weak, partial serotonin-releasing capability, creating a hybrid pharmacological profile. This profile causally explains its potent locomotor stimulant effects and high abuse liability, which are comparable to those of other controlled stimulants like methamphetamine and pentylone.

The methodologies outlined in this guide—from in vitro transporter assays to in vivo behavioral models and metabolic profiling—represent a validated, logical framework for characterizing novel psychoactive substances. For eutylone, this research has provided the critical data needed for its scheduling and for informing public health and forensic responses.

Future research should focus on several key areas. First, in vivo microdialysis studies are needed to directly quantify the time-course and magnitude of dopamine, norepinephrine, and serotonin elevation in the brain following eutylone administration. Second, the pharmacological activity of eutylone's major metabolites should be investigated to determine if they contribute to the overall psychoactive or toxic effects. Finally, further research into the potential for long-term neurotoxicity, particularly concerning dopaminergic and serotonergic systems, is warranted.

References

-

World Health Organization. (2021). Critical Review Report: Eutylone. [Link]

-

Healthy Life Recovery. (2023). What is Eutylone? Understanding the Dangerous Designer Drug. [Link]

-

ResearchGate. (n.d.). Effects of eutylone and related synthetic cathinones on efflux (i.e., release) of [3H]MPP+ from DAT and NET or [3H]5-HT from SERT in rat brain synaptosomes. [Link]

-

Glatfelter, G. C., Walther, D., Evans-Brown, M., & Baumann, M. H. (2021). Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation. ACS Chemical Neuroscience, 12(7), 1195–1204. [Link]

-

Drug Enforcement Administration. (2020). 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone). [Link]

-

Glatfelter, G. C., Walther, D., Evans-Brown, M., & Baumann, M. H. (2021). Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation. PubMed. [Link]

-

Giammarco, N. & Riley, A.L. (2026). Eutylone history selectively impacts the rewarding and aversive effects of cocaine, MDMA, and eutylone in female Sprague-Dawley rats. Pharmacology Biochemistry and Behavior. [Link]

-

Lin, T. Y., et al. (2022). Quantitative determination and metabolic profiling of synthetic cathinone eutylone in vitro and in urine samples by liquid chromatography tandem quadrupole time-of-flight mass spectrometry. Drug Testing and Analysis, 14(4), 656-667. [Link]

-

Krotulski, A. J., Papsun, D. M., De Martinis, B. S., & Logan, B. K. (2020). Eutylone Intoxications—An Emerging Synthetic Stimulant in Forensic Investigations. Journal of Analytical Toxicology, 44(7), 653-662. [Link]

-

Gatch, M. B., & Forster, M. J. (2023). Effects of Serial Polydrug Use on the Rewarding and Aversive Effects of the Novel Synthetic Cathinone Eutylone. Medicina, 59(9), 1599. [Link]

-

Safrole. (n.d.). Eutylone: Chemistry and Stimulant Properties of a Designer Drug. [Link]

-

Fabresse, N., et al. (2023). Identification, synthesis and quantification of eutylone consumption markers in a chemsex context. International Journal of Legal Medicine, 137(6), 1835-1844. [Link]

Sources

- 1. cdn.who.int [cdn.who.int]

- 2. Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eutylone and its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. healthyliferecovery.com [healthyliferecovery.com]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative determination and metabolic profiling of synthetic cathinone eutylone in vitro and in urine samples by liquid chromatography tandem quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification, synthesis and quantification of eutylone consumption markers in a chemsex context - PubMed [pubmed.ncbi.nlm.nih.gov]

Eutylone hydrochloride CAS number and molecular formula

An In-Depth Technical Guide to Eutylone Hydrochloride

Introduction

Eutylone, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one, is a synthetic cathinone of the phenethylamine class.[1] First synthesized in the 1960s, it has emerged globally as a new psychoactive substance (NPS), particularly between 2019 and 2020, following regulatory bans on similar compounds like ephylone.[2][3] As a designer drug, it shares structural and pharmacological properties with controlled substances such as MDMA, methylone, and pentylone.[1][2] This guide provides a comprehensive technical overview of Eutylone hydrochloride, tailored for researchers, scientists, and drug development professionals. It covers its chemical identity, synthesis, analytical methodologies, pharmacology, and forensic toxicology, grounding all information in authoritative scientific sources.

Core Chemical & Physical Properties

Eutylone hydrochloride is the salt form in which this synthetic cathinone is most commonly isolated and distributed, primarily due to the greater stability of the salt compared to the freebase form.[2] The hydrochloride salt is a crystalline solid and is soluble in various solvents, including water, methanol, and ethanol.[1][2]

| Property | Value | Source(s) |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one;hydrochloride | [4] |

| Synonyms | bk-EBDB HCl, N-Ethylbutylone HCl | [2][4][5] |

| CAS Number | 17764-18-0 | [2][3][4][5] |

| Molecular Formula | C₁₃H₁₈ClNO₃ | [4] |

| Molecular Weight | 271.74 g/mol | [4] |

| Melting Point | 238–239°C | [1][2] |

| Appearance | Crystalline Solid | [2] |

| Solubility | Soluble in water, methanol, ethanol, DMF, DMSO | [1][2] |

Chemical Synthesis

The synthesis of eutylone typically follows a well-established two-step process common for many synthetic cathinones.[2] This pathway is valued for its straightforwardness and efficiency. The process begins with the α-bromination of a precursor ketone, followed by a nucleophilic substitution reaction with an amine.[1][2]

Conceptual Synthesis Workflow

The general synthetic procedure involves:

-

α-Bromination: The starting material, 1-(2H-1,3-benzodioxol-5-yl)butan-1-one, is subjected to α-bromination. This is typically achieved using elemental bromine (Br₂) in an inert solvent like dichloromethane at controlled, low temperatures (e.g., 0–5°C) to prevent di-bromination.[6] This reaction yields the intermediate, 1-(2H-1,3-benzodioxol-5-yl)-2-bromobutan-1-one.[1][2]

-

Nucleophilic Substitution: The α-bromo intermediate is then reacted with N-ethylamine. This substitution reaction replaces the bromine atom with an ethylamino group, forming the eutylone freebase.[1][2]

-

Salt Formation: Due to the instability of the freebase, the final product is typically converted to its hydrochloride salt. This is accomplished by treating the freebase with a solution of hydrochloric acid in a suitable solvent, such as dioxane or isopropanol, which facilitates the precipitation of the stable Eutylone hydrochloride salt.[1]

Pharmacology and Mechanism of Action

Eutylone hydrochloride exerts its psychoactive effects by modulating the activity of monoamine transporters in the central nervous system.[6] Its pharmacological profile is characterized as a "hybrid" mechanism, involving both the inhibition of neurotransmitter reuptake and, to a lesser extent, promoting their release.[6][7]

The primary molecular targets are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][7]

-

Dopamine Transporter (DAT): Eutylone is a potent inhibitor of dopamine reuptake. This action leads to increased extracellular concentrations of dopamine in the synaptic cleft, which is strongly associated with its primary stimulant effects.[6][7]

-

Norepinephrine Transporter (NET): It also inhibits the reuptake of norepinephrine, though with a lower potency compared to its action on DAT.[6] This contributes to its overall stimulant properties.

-

Serotonin Transporter (SERT): Unlike its purely inhibitory action at DAT and NET, eutylone acts as a partial substrate at SERT. This means it can induce a partial release of serotonin, contributing to its empathogenic effects.[7]

This mixed activity profile—predominantly a dopamine/norepinephrine reuptake inhibitor with partial serotonin-releasing activity—underpins its complex psychostimulant effects.[6][7]

Analytical Methodologies

The identification and quantification of eutylone in both seized materials and biological matrices are critical for forensic and clinical toxicology. A range of sophisticated analytical techniques are employed to ensure accurate and reliable results.[1]

Commonly used methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the identification of eutylone in seized samples.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): These methods are highly sensitive and specific, making them the preferred choice for quantifying eutylone in complex biological matrices like blood and urine.[1]

-

Liquid Chromatography–Time-of-Flight Mass Spectrometry (LC-TOF-MS): Used for comprehensive drug screening protocols under non-targeted acquisition parameters to identify eutylone and its metabolites.[1]

-

Infrared Spectroscopy (IR): Provides structural information and is used for the identification of the compound in seized materials.[1]